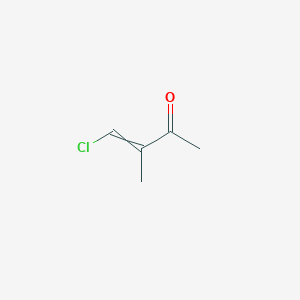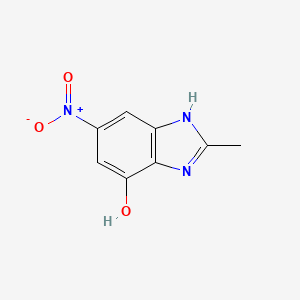
2-Methyl-6-nitro-1H-benzimidazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-nitro-1H-benzimidazol-4-ol is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with an imidazole ring, with a methyl group at the 2-position and a nitro group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitro-1H-benzimidazol-4-ol typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration and methylation reactions. One common method involves the following steps:
Condensation: o-Phenylenediamine is condensed with formic acid to form benzimidazole.
Nitration: The benzimidazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base to introduce the methyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-nitro-1H-benzimidazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2-Methyl-6-amino-1H-benzimidazol-4-ol.
Substitution: Formation of various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-6-nitro-1H-benzimidazol-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-nitro-1H-benzimidazol-4-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and ultimately cell death.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitrobenzimidazole: Lacks the methyl group, affecting its overall biological activity.
2-Methyl-5-nitro-1H-benzimidazole: Similar structure but with the nitro group at a different position, leading to different reactivity and biological properties.
Uniqueness
2-Methyl-6-nitro-1H-benzimidazol-4-ol is unique due to the presence of both the methyl and nitro groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
64236-07-3 |
|---|---|
Fórmula molecular |
C8H7N3O3 |
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
2-methyl-6-nitro-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C8H7N3O3/c1-4-9-6-2-5(11(13)14)3-7(12)8(6)10-4/h2-3,12H,1H3,(H,9,10) |
Clave InChI |
KCZGMBORWYLZKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C=C(C=C2O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



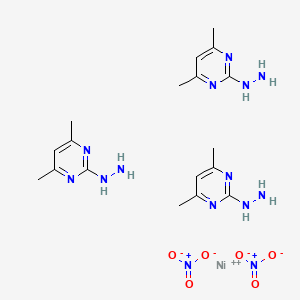
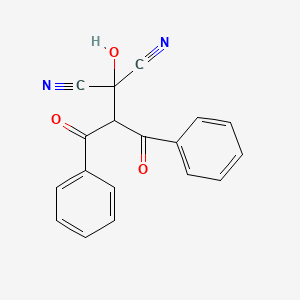
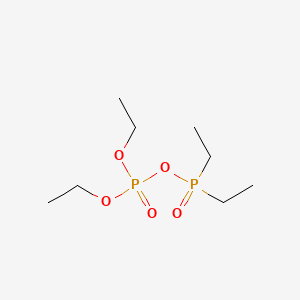
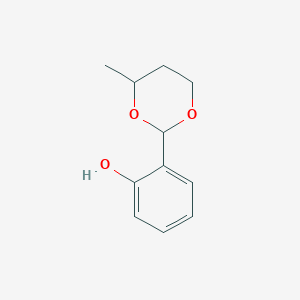
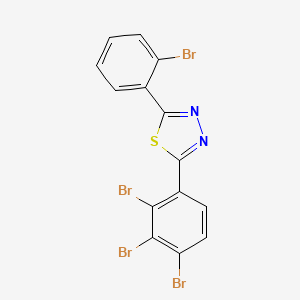
![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)
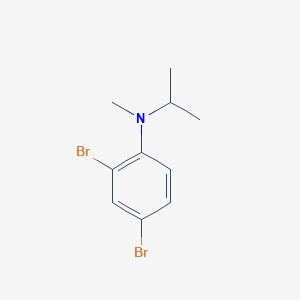
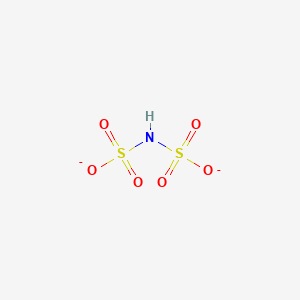
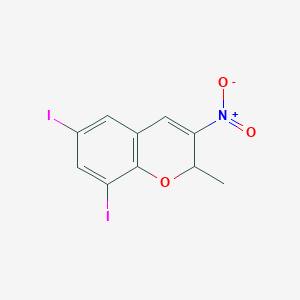
![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)
